molecular formula C22H18N2O2S B7715474 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide

Cat. No. B7715474
M. Wt: 374.5 g/mol
InChI Key: BXMXKDGPHFNNRJ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as a therapeutic agent. Studies have also suggested that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide may have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide and its potential side effects.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide is a chemical compound with significant potential applications in various fields. Its synthesis method has been optimized to achieve high yields of pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide, and studies have demonstrated its potential as an anti-cancer agent, fluorescent probe, and building block for novel materials. Further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylthiophene-2-carboxamide in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. This method has been optimized to achieve high yields of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide with good purity.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been used as a fluorescent probe for the detection of various analytes.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-7-5-8-16-13-17(21(25)23-20(15)16)14-24(18-9-3-2-4-10-18)22(26)19-11-6-12-27-19/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMXKDGPHFNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide

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